ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C7H9FN2O2 . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole compounds like ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol can provide two difficultly separable regioisomeric pyrazoles .Molecular Structure Analysis
The molecular structure of ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a fluorine atom and an ethyl ester group .Chemical Reactions Analysis
Pyrazoles, including ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Physical And Chemical Properties Analysis
Ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate is a solid at room temperature . It has a molecular weight of 172.157 Da .Scientific Research Applications
Antiviral Activity
Ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate has demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives derived from this compound exhibited inhibitory activity against influenza A virus, with an IC50 value of 7.53 μmol/L .
- Other derivatives, such as 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides , displayed potent antiviral effects against Coxsackie B4 virus .
Herbicidal Applications
Ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate serves as an intermediate for herbicides. Its derivatives can be directly utilized in the synthesis of sulfonylurea herbicides .
Biological Research Reagents
This compound is employed as a biochemical reagent in life sciences research. Researchers use it as a building block for various organic compounds and materials .
Synthetic Drug Development
The indole scaffold found in ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate is valuable for drug development. It binds with high affinity to multiple receptors, making it a promising pharmacophore. While specific drug molecules haven’t been mentioned, the indole nucleus provides a versatile platform for creating novel therapeutic derivatives .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .
Future Directions
While the specific future directions for ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate are not explicitly mentioned in the literature, pyrazoles in general continue to be a focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that there may be ongoing research into new synthesis techniques and applications for this compound.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
Pyrazole derivatives are known for their versatility in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . They exhibit tautomerism, which may influence their reactivity and the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, influencing a range of biological processes .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
properties
IUPAC Name |
ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2/c1-3-12-7(11)6-5(8)4(2)9-10-6/h3H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORLZUSUXYOBTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719129 | |
Record name | Ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate | |
CAS RN |
681034-80-0 | |
Record name | Ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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